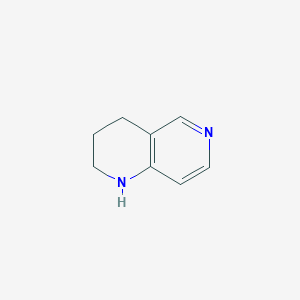

1,2,3,4-Tetrahydro-1,6-naphthyridine

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine derivative . Another method includes the Michael addition of 4-aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aromatic naphthyridines under high-temperature conditions.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions:

Oxidation: High temperatures and oxidizing agents such as peracids.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aromatic naphthyridines, while substitution reactions can introduce various functional groups onto the naphthyridine core .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

CNS Depressant Activity

Research indicates that derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridine exhibit central nervous system (CNS) depressant properties. These compounds have been shown to produce calming effects in animal models, making them potential candidates for the development of anxiolytic or sedative medications. A notable patent describes their efficacy in pharmacological tests aimed at CNS depression . -

Antimicrobial and Antiparasitic Properties

Certain derivatives of this compound have demonstrated significant antimicrobial activity. For instance, two specific derivatives were tested against Entamoeba histolytica, showing promising antiamebic effects. This suggests potential applications in treating parasitic infections . Additionally, other studies have indicated that naphthyridine compounds can serve as effective agents against various bacterial strains . -

Cancer Treatment

The naphthyridine framework has been explored for its potential in oncology. Compounds derived from this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, related naphthyridinones have shown effectiveness against gastrointestinal stromal tumors (GIST) resistant to conventional therapies .

Synthetic Methodologies

-

Library Development

The chemistry of 1,2,3,4-tetrahydro-1,naphthyridines is also significant for library synthesis in drug discovery. Researchers have explored various reactions involving these compounds to create diverse chemical libraries. Techniques such as epoxide openings and N-arylations have been successfully employed to modify the naphthyridine structure and enhance its biological activity . -

Reactivity Studies

The reactivity of the nitrogen atom in the naphthyridine ring has been studied extensively. This nitrogen can act as a nucleophile in various reactions, allowing for the introduction of diverse substituents that can enhance the compound's pharmacological profile .

Case Studies and Examples

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydro-1,6-naphthyridine can be compared with other similar compounds, such as:

1,5-Naphthyridine: Another isomer with different biological activities and synthetic routes.

1,8-Naphthyridine: Known for its distinct chemical properties and applications.

1,2,3,4-Tetrahydro-1,5-naphthyridine: Shares a similar structure but differs in reactivity and applications.

The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

1,2,3,4-Tetrahydro-1,6-naphthyridine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades associated with cell proliferation and survival.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological effects of this compound are mediated through various biochemical pathways:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in cancer metabolism and inflammation. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammatory responses.

- Receptor Modulation : It may interact with neurotransmitter receptors and ion channels, influencing neurotransmission and cellular excitability.

- Oxidative Stress Reduction : By acting as an antioxidant, it can scavenge free radicals and reduce oxidative damage in cells.

Anticancer Activity

A study published in Molecules evaluated the anticancer potential of this compound derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics due to its lipophilicity. Its bioavailability is enhanced by its ability to cross biological membranes easily. However, further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is insightful:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 1,5-Naphthyridine | Antimicrobial | Different substitution patterns affect activity. |

| 1,8-Naphthyridine | Antitumor | More selective for specific cancer types. |

| 1,2-Dihydro-1,6-naphthyridine | Neuroprotective | Exhibits different receptor interactions. |

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475913 | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-84-2 | |

| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 1,2,3,4-tetrahydro-1,6-naphthyridines?

A1: Several synthetic routes have been explored:

- From simple pyridine precursors: Researchers have developed short pathways to synthesize both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones using readily available pyridine derivatives as starting materials. [, ]

- Nucleophilic substitution and cyclization: This method involves substituting the methoxy group of substituted pyridones with malononitrile or cyanoacetamide, followed by cyclization under acidic or basic conditions to yield 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones. [, ]

- Directed lithiation: This approach utilizes directed lithiation reactions to synthesize both 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines. [, ]

Q2: Have any unexpected reactions been observed during the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A2: Yes, during the synthesis of 1,2,3,4-tetrahydro-7H-pyrano[4,3-b]pyridine-2,7-diones (precursors to 1,2,3,4-tetrahydro-1,6-naphthyridines), an unexpected reaction occurred when treating the pyrano[4,3-b]pyridine-2,7-diones with ammonia. Instead of the expected product, the reaction yielded 5-cyano-6-cyanomethyl substituted pyridones. This result highlights the complexity of these reactions and the potential for unforeseen pathways. [, ]

Q3: What is an example of a specific this compound derivative synthesized and structurally characterized?

A3: One example is 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate. This compound was obtained through the cyclization of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane. Its structure was confirmed using X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. [, ]

Q4: Have any applications for this compound derivatives been investigated?

A4: While the provided research focuses primarily on synthesis, one study explored the potential of HuperTacrines, hybrid molecules incorporating the this compound scaffold. These compounds were designed as potential Alzheimer's disease treatments due to their cholinesterase inhibitory activity. Notably, (±)-5-amino-3-methyl-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT1) and (±)-5-amino-3-(2,6-dichlorophenyl)-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT3) exhibited low liver toxicity and acted as reversible mixed-type hAChE and selective irreversible hBuChE inhibitors, respectively. []

Q5: Are there any studies on the isocyanide-assisted synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?

A5: Yes, research exists on the one-pot synthesis of densely substituted this compound using isocyanide to mediate the reduction of a C-C double bond. This method offers a potentially efficient route to diversely substituted derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.